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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B116886

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Ethylpyrazine, a key
flavoring substance, detailing its regulatory standing, safety assessment, and the scientific
methodologies underpinning its use in food and beverage products. This document is intended
to serve as a critical resource for researchers, scientists, and professionals in the drug

development field who require a thorough understanding of this compound's properties and
regulatory acceptance.

Regulatory Status: FEMA Number and GRAS
Determination

2-Ethylpyrazine is a well-established flavoring ingredient with a strong safety record,
recognized by major international regulatory and scientific bodies.
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Identifier Value Issuing Body

Flavor and Extract

FEMA Number 3281 Manufacturers Association
(FEMA)
GRAS Status Generally Recognized as Safe  ~ FEMA Expert Panel
Joint FAO/WHO Expert
JECFA Number 762 ] -
Committee on Food Additives
CAS Number 13925-00-3 Chemical Abstracts Service

The Flavor and Extract Manufacturers Association (FEMA) assigned 2-Ethylpyrazine the
FEMA number 3281, signifying its inclusion in the FEMA GRAS™ list.[1] This status indicates
that a panel of independent scientific experts has deemed 2-Ethylpyrazine safe for its
intended use as a flavoring ingredient based on a comprehensive review of available scientific
evidence.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also
evaluated 2-Ethylpyrazine and concluded that it poses "no safety concern at current levels of
intake when used as a flavouring agent".[3][4]

The GRAS Assessment Workflow for Flavoring
Ingredients

The determination of GRAS status for a flavoring ingredient like 2-Ethylpyrazine follows a
structured and rigorous scientific evaluation process. The workflow, as depicted below, involves
a comprehensive assessment of the substance's chemical properties, exposure levels,
metabolic fate, and toxicological profile.
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Caption: GRAS Assessment Workflow for Flavoring Ingredients.

Experimental Protocols in GRAS Assessment

The safety and GRAS status of 2-Ethylpyrazine are supported by a range of scientific studies.
While the complete, detailed experimental protocols for the original GRAS assessment are
often proprietary or summarized in evaluation reports, this section outlines the standard
methodologies for the key experiments typically cited.

Toxicological Studies (Subchronic Oral Toxicity - 90-Day
Study)

Subchronic toxicity studies are fundamental in assessing the safety of food ingredients. The
OECD Guidelines for the Testing of Chemicals provide standardized protocols for these
studies. A 90-day oral toxicity study in rodents (OECD 408) or non-rodents (OECD 409) is a
common requirement.[2][5][6][7]

Objective: To determine the potential adverse effects of repeated oral administration of 2-
Ethylpyrazine over a 90-day period.

Methodology (Based on OECD Guideline 408):

Test Animals: Typically, young, healthy rats (e.g., Sprague-Dawley or Wistar strains) are
used. Both sexes are included, with at least 10 animals per sex per group.

o Dosage: At least three dose levels of 2-Ethylpyrazine and a concurrent control group
(receiving the vehicle only) are used. The doses are selected based on the results of acute
toxicity studies and should include a high dose that produces some toxic effects but not
mortality, a low dose that produces no observable toxic effects, and an intermediate dose.

» Administration: 2-Ethylpyrazine is typically administered daily by gavage or mixed in the diet
or drinking water.

e Observations:
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o Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in
skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central
nervous systems, somatomotor activity, and behavior.

o Body Weight and Food/Water Consumption: Recorded weekly.
o Ophthalmological Examination: Performed prior to the start of the study and at termination.

o Hematology and Clinical Biochemistry: Blood samples are collected at termination for
analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit,
platelet count, and various serum chemistry parameters (e.g., liver enzymes, kidney
function markers).

o Urinalysis: Conducted at termination.

o Pathology:

o Gross Necropsy: All animals (including those that die during the study) are subjected to a
full gross necropsy, which includes examination of the external surface, all orifices, and the
cranial, thoracic, and abdominal cavities and their contents.

o Histopathology: A comprehensive set of tissues and organs from all animals in the control
and high-dose groups are examined microscopically. Tissues from lower-dose groups
showing treatment-related changes are also examined.

Sensory Analysis (Flavor Profile)

Sensory analysis is crucial to characterize the flavor properties of a substance and to ensure it
performs its intended technical effect without introducing unintended off-flavors. 1ISO standards
provide methodologies for conducting sensory evaluations.[3][4][8][9]

Objective: To describe the flavor characteristics of 2-Ethylpyrazine and determine its flavor
profile at various concentrations in a relevant food matrix.

Methodology (Based on ISO 6564 - Flavor Profile Method):

o Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected based
on their sensory acuity and ability to describe flavors. Panelists undergo extensive training to
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recognize and scale the intensity of various flavor attributes.

o Sample Preparation: 2-Ethylpyrazine is dissolved in a neutral-tasting medium (e.g., water,
sugar solution, or a simple food base like a white sauce or unflavored cracker) at various
concentrations, including those relevant to its intended use levels.

o Evaluation Procedure:

o Samples are presented to the panelists in a controlled environment (e.g., sensory booths
with controlled lighting and temperature).

o Samples are coded with random three-digit numbers to prevent bias.

o Panelists independently evaluate the samples and record the perceived flavor attributes,
their intensity on a standardized scale (e.g., a 15-point scale), and the order of
appearance.

o Data Analysis: The individual panelist data is compiled and analyzed. A consensus flavor
profile for each concentration of 2-Ethylpyrazine is developed through panel discussion led
by a panel leader. The final profile includes a description of the characteristic flavor notes
(e.g., nutty, roasted, cocoa-like), their intensities, and any aftertaste.

Purity Determination (Gas Chromatography-Mass
Spectrometry - GC-MS)

Ensuring the purity of a flavoring ingredient is a critical aspect of its safety assessment. Gas
chromatography is a powerful technique for separating volatile compounds like pyrazines, and
mass spectrometry provides confident identification.

Objective: To determine the purity of 2-Ethylpyrazine and identify and quantify any potential
impurities.

Methodology (General Validated GC-MS Method):

e |nstrumentation:
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o Gas Chromatograph (GC) equipped with a flame ionization detector (FID) for
guantification and a Mass Spectrometer (MS) for identification.

o Capillary column suitable for the separation of pyrazine isomers (e.g., a mid-polar or polar
stationary phase like DB-WAX or DB-5ms).

o Sample and Standard Preparation:

o A stock solution of 2-Ethylpyrazine is prepared in a suitable solvent (e.g., ethanol or
dichloromethane).

o A series of calibration standards are prepared by diluting the stock solution.

o A solution of the 2-Ethylpyrazine sample to be tested is prepared at a known
concentration.

o Chromatographic Conditions:

o

Injector Temperature: Typically set around 250 °C.

o Oven Temperature Program: A temperature gradient is used to ensure good separation of
all components. For example, starting at 60°C, holding for 2 minutes, then ramping up to
240°C at a rate of 5-10°C/minute.

o Carrier Gas: Helium at a constant flow rate.

o MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode,
scanning a mass range of m/z 35-350.

e Data Analysis:

o The purity of 2-Ethylpyrazine is calculated based on the peak area of the main
component relative to the total peak area of all components detected by the FID (area
percent method).

o Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST)
and their retention times to those of known standards.
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o Quantification of impurities can be performed using an external or internal standard
method.

Conclusion

The FEMA GRAS status of 2-Ethylpyrazine (FEMA No. 3281) is the result of a thorough and
scientifically rigorous evaluation process. This process relies on a foundation of well-
established experimental methodologies, including comprehensive toxicological assessments,
detailed sensory evaluations, and robust analytical techniques for purity determination. The
information presented in this guide provides researchers, scientists, and drug development
professionals with a foundational understanding of the regulatory and scientific principles that
ensure the safe use of 2-Ethylpyrazine as a flavoring ingredient. For more detailed
information, consulting the full JECFA and FEMA evaluation reports is recommended.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-Ethylpyrazine: A Technical Guide on its FEMA
Number and GRAS Status]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116886#fema-number-and-gras-status-of-2-
ethylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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